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acid

Cat. No.: B1592333 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-3-
methylphenylboronic acid

Introduction: The Structural Elucidation of a
Versatile Reagent
2-Hydroxy-3-methylphenylboronic acid (CAS No. 259209-22-8, Molecular Formula:

C₇H₉BO₃) is an organoboron compound of significant interest in synthetic organic chemistry.[1]

[2] As a bifunctional molecule featuring a boronic acid, a hydroxyl group, and a methyl group on

an aromatic scaffold, it serves as a valuable building block, particularly in Suzuki-Miyaura

cross-coupling reactions for the formation of complex biaryl structures. An unambiguous

confirmation of its molecular structure is paramount for its application in pharmaceutical and

materials science research.

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-
Hydroxy-3-methylphenylboronic acid. As a Senior Application Scientist, the focus extends

beyond mere data presentation to the causality behind experimental choices and the logic of

spectral interpretation. The following sections detail the predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles

and data from analogous compounds.
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Caption: Molecular structure of 2-Hydroxy-3-methylphenylboronic acid.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Hydroxy-3-methylphenylboronic acid, both ¹H and ¹³C NMR are

essential for structural confirmation.

Experimental Protocol: A Self-Validating System
Sample Preparation: Dissolve ~5-10 mg of 2-Hydroxy-3-methylphenylboronic acid in ~0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Expert Insight (Causality): DMSO-d₆ is the solvent of choice over more common solvents

like CDCl₃. Its ability to form hydrogen bonds slows down the chemical exchange of the

acidic protons on the hydroxyl (-OH) and boronic acid (-B(OH)₂) groups. This allows them

to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum, which is

critical for full characterization.[3]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,

setting its signal to 0.00 ppm.

Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. A

standard pulse sequence is sufficient. Ensure a sufficient number of scans (e.g., 16 or 32) to

achieve a good signal-to-noise ratio.

Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum on the same

instrument. A larger number of scans will be necessary due to the low natural abundance of

the ¹³C isotope.

¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum will provide information on the number of different proton environments,

their chemical shifts, integration (ratio of protons), and splitting patterns (neighboring protons).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1592333?utm_src=pdf-body
https://www.benchchem.com/product/b1592333?utm_src=pdf-body
https://www.benchchem.com/product/b1592333?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/reusch/orgpage/nmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Interpretation

~9.5 - 10.5 Singlet (broad) 1H Phenolic -OH

The phenolic

proton is acidic

and its chemical

shift is highly

concentration

and temperature

dependent. It is

expected to be a

broad singlet due

to hydrogen

bonding and

exchange. Its

downfield shift is

characteristic of

phenolic protons.

[4]

~8.0 Singlet (broad) 2H
Boronic acid -

B(OH)₂

The two protons

of the boronic

acid group are

equivalent and

exchangeable.

They typically

appear as a

broad singlet. ¹¹B

NMR

spectroscopy is a

more direct

method for

analyzing the

boron center.[5]

~7.2 - 7.4 Doublet 1H Ar-H (H-6) This proton is

ortho to the

electron-
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withdrawing

boronic acid

group and will be

the most

deshielded of the

aromatic protons.

It will be split by

the adjacent H-5.

~7.0 - 7.2 Doublet 1H Ar-H (H-4)

This proton is

ortho to the

electron-donating

methyl group and

para to the

hydroxyl group. It

will be split by

the adjacent H-5,

appearing as a

doublet.

~6.8 - 7.0 Triplet 1H Ar-H (H-5)

This proton is

situated between

H-4 and H-6 and

will be split by

both, resulting in

a triplet or

doublet of

doublets. It is

generally the

most upfield of

the aromatic

signals due to

the influence of

the ortho-

hydroxyl and

meta-methyl

donating groups.
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~2.2 - 2.4 Singlet 3H -CH₃

The methyl

protons are

attached to an

aromatic ring and

typically appear

in this region as

a sharp singlet,

as there are no

adjacent protons

to couple with.[4]

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon

environment. The chemical shifts are highly sensitive to the electronic environment.
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Predicted Chemical Shift
(δ, ppm)

Assignment
Rationale and
Interpretation

~170 - 185 C=O (in acids/esters)
Not applicable, but for

comparison.

~155 - 160 C2 (Ar, C-OH)

The carbon atom directly

attached to the highly

electronegative oxygen of the

hydroxyl group is significantly

deshielded and shifted

downfield.[6][7]

~135 - 140 C6 (Ar, C-B)

The boronic acid group is

electron-withdrawing, causing

a downfield shift for the carbon

it is attached to. The exact

position can be broad due to

quadrupolar relaxation of the

adjacent ¹¹B nucleus.

~130 - 135 C4 (Ar, C-H)
Aromatic carbon in a typical

region.

~125 - 130 C1 (Ar, C-H)
Aromatic carbon in a typical

region.

~120 - 125 C3 (Ar, C-CH₃)

The methyl group has a minor

shielding effect on the carbon

it's attached to compared to an

unsubstituted carbon.

~115 - 120 C5 (Ar, C-H)

This carbon is ortho to the

strongly electron-donating

hydroxyl group, which causes

significant shielding and an

upfield shift compared to other

aromatic carbons.[6][7]

~15 - 20 -CH₃ The methyl carbon appears in

the typical aliphatic region,
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shifted slightly downfield due

to its attachment to the sp²

hybridized aromatic ring.[7]

Part 2: Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200

mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine

powder and press it into a transparent pellet using a hydraulic press.

Expert Insight (Causality): KBr is used because it is transparent in the mid-IR range (4000-

400 cm⁻¹) and does not contribute any interfering signals. The high pressure ensures the

sample is dispersed in a solid matrix, minimizing scattering.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

record the spectrum. A background spectrum of the empty spectrometer should be recorded

first and automatically subtracted.

Expected Spectrum and Interpretation
The IR spectrum of 2-Hydroxy-3-methylphenylboronic acid will be a composite of

absorptions from the phenol, methyl, and phenylboronic acid moieties.
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Wavenumber
Range (cm⁻¹)

Vibration Type Intensity Interpretation

3600 - 3200 O-H stretch Strong, Broad

This very prominent

broad band is

characteristic of

hydrogen-bonded

hydroxyl groups. It

arises from both the

phenolic -OH and the

two -B(OH)₂ groups.

[8][9][10][11]

3100 - 3000 C-H stretch (aromatic) Medium to Weak

These absorptions are

characteristic of the C-

H bonds on the

benzene ring.[9]

~2950 - 2850 C-H stretch (aliphatic) Medium to Weak

These bands

correspond to the

stretching vibrations of

the C-H bonds in the

methyl (-CH₃) group.

[12]

1600 & 1500
C=C stretch (aromatic

ring)
Medium to Strong

These two bands are

diagnostic for the

presence of a

benzene ring.[9][10]

[11]

~1380 - 1320
B-O stretch

(asymmetric)
Strong

This is a key

diagnostic band for

the boronic acid

functional group. The

B-O bond has a

strong dipole moment,

leading to a strong

absorption.[8]
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~1220 C-O stretch (phenol) Strong

The stretching

vibration of the C-O

bond in phenols

typically appears in

this region and is a

strong indicator of this

functional group.[9]

[10]

850 - 750 C-H out-of-plane bend Strong

The pattern of these

bands can sometimes

give information about

the substitution

pattern on the

aromatic ring.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of the molecular weight and structural

features.

Experimental Protocol
Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique. For

boronic acids, negative ion mode (ESI-) is often highly effective, as the boronic acid can be

readily deprotonated to form a stable [M-H]⁻ anion.[13]

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their m/z ratio.

Tandem MS (MS/MS): To gain structural information, the [M-H]⁻ ion can be selected and

subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation

pattern.[14][15]

Expected Data and Fragmentation Analysis
The molecular weight of C₇H₉BO₃ is 151.96 g/mol .[1]
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m/z Value (Expected) Ion Interpretation

151.0 [M-H]⁻

The deprotonated molecular

ion. Its presence confirms the

molecular weight of the

compound.

133.0 [M-H - H₂O]⁻

Loss of a water molecule from

the deprotonated parent ion is

a common fragmentation

pathway for molecules with

hydroxyl groups.

91.0 [C₅H₄BO]⁻

This fragment could arise from

more complex rearrangements

and cleavages of the ring and

boronic acid group, a pattern

seen in phenylboronic acid

fragmentation.[16]

43.0 [BO₂]⁻

The boron dioxide anion is a

very common and

characteristic fragment

observed in the mass spectra

of boronic acids, often

appearing as a dominant peak.

[16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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